molecular formula C21H24N6O B5259165 2-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B5259165
M. Wt: 376.5 g/mol
InChI Key: JXFPMXSUGRXYOR-RIYZIHGNSA-N
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Description

2-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a chromene core with multiple pyrazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of Pyrazole Groups: Pyrazole groups can be introduced via condensation reactions with appropriate hydrazine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrazole groups.

    Reduction: Reduction reactions could target the chromene core or the cyanide group.

    Substitution: Various substitution reactions can occur, especially at the pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used in the design of probes for biological studies.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: Could be employed in diagnostic assays.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
  • 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Uniqueness

The unique combination of the chromene core with multiple pyrazole substituents and a cyanide group distinguishes this compound from others. This structural uniqueness could result in distinct chemical reactivity and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

(8E)-2-amino-4-(1,3-dimethylpyrazol-4-yl)-8-[(1,3-dimethylpyrazol-4-yl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-12-15(10-26(3)24-12)8-14-6-5-7-16-19(18-11-27(4)25-13(18)2)17(9-22)21(23)28-20(14)16/h8,10-11,19H,5-7,23H2,1-4H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFPMXSUGRXYOR-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2CCCC3=C2OC(=C(C3C4=CN(N=C4C)C)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/2\CCCC3=C2OC(=C(C3C4=CN(N=C4C)C)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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